5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C11H6IN3O and a molecular weight of 323.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving multi-step chemical reactions. One common method involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyridine ring structure.
Industrial Production Methods: In an industrial setting, the production of 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing environmental impact and ensuring safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, this compound is used as a tool to study various biological processes. Its unique structure allows it to interact with specific proteins and enzymes, making it valuable for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Iodo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
5-Iodo-2-oxo-6-(3-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
5-Iodo-2-oxo-6-(4-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness: 5-Iodo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This compound's iodine atom provides a distinct advantage in cross-coupling reactions, making it more versatile compared to similar compounds without this functional group.
Properties
IUPAC Name |
5-iodo-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWRZNSEPULFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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